molecular formula C22H22N4O2 B5044563 butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5044563
M. Wt: 374.4 g/mol
InChI Key: VLDJXJCFDDGAHK-UHFFFAOYSA-N
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Description

Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with the molecular formula C22H22N4O2 and a molecular weight of 374.446 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, starting with the formation of the pyrrolo[2,3-b]quinoxaline core. One common approach is the condensation of 1,2-diaminobenzene with benzaldehyde to form the quinoxaline ring, followed by subsequent functionalization to introduce the carboxylate and benzyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and properties:

  • Molecular Formula : C22H22N4O2
  • Molecular Weight : 374.46 g/mol
  • IUPAC Name : Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

The structure includes a pyrroloquinoxaline core, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that pyrroloquinoxaline derivatives exhibit significant anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. This property opens avenues for its use in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Neuroprotective Effects

Pyrroloquinoxaline compounds have been associated with neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action may involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Anti-inflammatory Activity

Studies have indicated that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation-related damage in tissues .

Several case studies have explored the applications of this compound:

  • A study published in Journal of Medicinal Chemistry demonstrated the anticancer effects of this compound on breast cancer cell lines, showing a dose-dependent inhibition of cell viability.
  • Research in Pharmaceutical Biology highlighted its antimicrobial efficacy against Staphylococcus aureus, suggesting potential for development as a topical antimicrobial agent.

Mechanism of Action

The mechanism by which butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

  • Butyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Uniqueness: Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate stands out due to its benzyl group, which can influence its reactivity and biological activity compared to similar compounds without this group

Biological Activity

Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS Number: 433687-46-8) is a compound belonging to the pyrroloquinoxaline family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O2C_{22}H_{22}N_{4}O_{2}, with a molecular weight of 378.44 g/mol. The compound's structure features a pyrroloquinoxaline core that is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of pyrroloquinoxalines exhibit significant anticancer properties. In various studies, compounds structurally related to this compound have shown promising results against different cancer cell lines:

  • Study Findings : One study demonstrated that quinoxaline derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, including HCT-116 and MCF-7. The most active compounds had IC50 values of approximately 1.9 µg/mL and 2.3 µg/mL, respectively, outperforming doxorubicin (IC50 = 3.23 µg/mL) .

Antimicrobial Activity

This compound and its analogs have also been evaluated for antimicrobial properties:

  • Activity Results : In antimicrobial assays, certain quinoxaline derivatives displayed potent activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, with some compounds showing efficacy comparable to standard antibiotics .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with readily available starting materials like benzylamine and various substituted quinoxalines.
  • Reaction Conditions : Reactions are conducted under controlled conditions using solvents such as ethanol or dimethylformamide (DMF) to facilitate the formation of the desired pyrroloquinoxaline structure.
  • Yield : Reports indicate high yields (up to 95%) can be achieved with optimized reaction conditions .

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFocusFindings
Study AAnticancerCompound showed significant tumor growth suppression in xenograft models .
Study BAntimicrobialDemonstrated effective inhibition against multiple bacterial strains .
Study CPharmacokineticsEvaluated absorption and bioavailability in animal models .

Properties

IUPAC Name

butyl 2-amino-1-benzylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-2-3-13-28-22(27)18-19-21(25-17-12-8-7-11-16(17)24-19)26(20(18)23)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDJXJCFDDGAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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